molecular formula C19H15F3N2O4 B12146108 3-hydroxy-6-(hydroxymethyl)-2-{(pyridin-2-ylamino)[4-(trifluoromethyl)phenyl]methyl}-4H-pyran-4-one

3-hydroxy-6-(hydroxymethyl)-2-{(pyridin-2-ylamino)[4-(trifluoromethyl)phenyl]methyl}-4H-pyran-4-one

Cat. No.: B12146108
M. Wt: 392.3 g/mol
InChI Key: BZHYQOIRXHNXLC-UHFFFAOYSA-N
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Description

3-hydroxy-6-(hydroxymethyl)-2-{(pyridin-2-ylamino)[4-(trifluoromethyl)phenyl]methyl}-4H-pyran-4-one is a complex organic compound characterized by its unique structure, which includes a pyranone ring, a pyridine moiety, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-6-(hydroxymethyl)-2-{(pyridin-2-ylamino)[4-(trifluoromethyl)phenyl]methyl}-4H-pyran-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyranone core, followed by the introduction of the hydroxymethyl group and the pyridin-2-ylamino substituent. The final step often involves the coupling of the trifluoromethyl-substituted phenyl group.

    Formation of the Pyranone Core: This can be achieved through a condensation reaction between a suitable diketone and an aldehyde under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: This step may involve the reduction of a formyl group to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Attachment of the Pyridin-2-ylamino Group: This can be done through nucleophilic substitution reactions, where the pyridine derivative is introduced.

    Coupling with Trifluoromethyl-Substituted Phenyl Group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The pyranone ring can undergo reduction to form dihydropyran derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄, H₂O₂

    Reducing Agents: LiAlH₄, NaBH₄

    Catalysts: Palladium catalysts for cross-coupling reactions

    Solvents: DMF (Dimethylformamide), THF (Tetrahydrofuran), DCM (Dichloromethane)

Major Products

    Oxidation Products: Formyl or carboxyl derivatives

    Reduction Products: Dihydropyran derivatives

    Substitution Products: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving pyranone or pyridine moieties. Its ability to undergo various chemical reactions makes it useful in labeling studies.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound a promising candidate for further development.

Industry

In the material science industry, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-hydroxy-6-(hydroxymethyl)-2-{(pyridin-2-ylamino)[4-(trifluoromethyl)phenyl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets. The pyranone ring can interact with enzymes or receptors, while the trifluoromethyl group can enhance binding affinity and specificity. The hydroxymethyl group may participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-6-(hydroxymethyl)-2-{(pyridin-2-ylamino)methyl}-4H-pyran-4-one: Lacks the trifluoromethyl group, which may result in different biological activity and stability.

    3-hydroxy-6-(hydroxymethyl)-2-{(phenylamino)[4-(trifluoromethyl)phenyl]methyl}-4H-pyran-4-one: Substitutes the pyridine moiety with a phenyl group, potentially altering its interaction with biological targets.

Uniqueness

The presence of the trifluoromethyl group in 3-hydroxy-6-(hydroxymethyl)-2-{(pyridin-2-ylamino)[4-(trifluoromethyl)phenyl]methyl}-4H-pyran-4-one is a key feature that distinguishes it from similar compounds. This group enhances the compound’s metabolic stability and bioavailability, making it a more attractive candidate for pharmaceutical development.

Properties

Molecular Formula

C19H15F3N2O4

Molecular Weight

392.3 g/mol

IUPAC Name

3-hydroxy-6-(hydroxymethyl)-2-[(pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]pyran-4-one

InChI

InChI=1S/C19H15F3N2O4/c20-19(21,22)12-6-4-11(5-7-12)16(24-15-3-1-2-8-23-15)18-17(27)14(26)9-13(10-25)28-18/h1-9,16,25,27H,10H2,(H,23,24)

InChI Key

BZHYQOIRXHNXLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C(=O)C=C(O3)CO)O

Origin of Product

United States

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